1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine
Description
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Properties
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30F3N3O2/c26-25(27,28)19-4-3-5-21(16-19)31-14-12-30(13-15-31)20-8-10-29(11-9-20)17-22-18-32-23-6-1-2-7-24(23)33-22/h1-7,16,20,22H,8-15,17-18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFGVUVTQXNLMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)CC4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and oncology. This article synthesizes existing research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 419.44 g/mol. The structure features multiple pharmacologically relevant moieties, including a dihydrobenzo[b][1,4]dioxin core, which is known for its biological activity.
Research indicates that this compound may act primarily as an alpha-2 adrenergic receptor antagonist . Alpha-2 adrenergic receptors are involved in various physiological processes, including the modulation of neurotransmitter release and regulation of blood pressure. The antagonism of these receptors can lead to increased norepinephrine release, which has implications in treating conditions like depression and anxiety disorders.
Binding Affinity Studies
In vitro studies have shown that derivatives of this compound exhibit significant binding affinity to alpha-2 adrenergic receptors. For instance, a study found that certain piperidine derivatives demonstrated high selectivity for the alpha-2 subtype compared to alpha-1 and D2 dopamine receptors, suggesting potential use in neurodegenerative disease treatment .
Biological Activity in Cancer Research
The compound has also been evaluated for its anticancer properties. In various assays, it exhibited cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HEPG2 (liver cancer) | 1.18 ± 0.14 | |
| MCF7 (breast cancer) | 0.67 - 0.87 | |
| SK-MEL-5 (melanoma) | 6.82 |
These results indicate that the compound could be a promising candidate for further development as an anticancer agent.
Case Studies and Clinical Implications
Several studies have highlighted the potential therapeutic implications of this compound in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. The modulation of noradrenergic pathways through alpha-2 antagonism may provide symptomatic relief or even disease-modifying effects .
Example Case Study
A notable case study involved the administration of a related piperidine derivative in animal models of Alzheimer's disease. The results indicated improved cognitive function and reduced amyloid plaque formation, suggesting that compounds targeting alpha-2 receptors may have neuroprotective effects .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of piperidine, including those containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety, exhibit significant antimicrobial properties. A study highlighted the synthesis of piperidin-4-one derivatives that demonstrated potent antibacterial and antifungal activities against various strains. These compounds were compared to standard antibiotics and showed promising results, suggesting potential applications as new antimicrobial agents .
Neuropharmacological Effects
Compounds similar to the target molecule have been studied for their neuropharmacological effects. The piperidine ring is known for its ability to interact with neurotransmitter systems, which may lead to applications in treating neurological disorders. For instance, piperidine derivatives have been investigated for their analgesic and central nervous system depressant activities .
Anticancer Properties
Recent studies have explored the anticancer potential of piperazine derivatives. The incorporation of various substituents on the piperazine ring has been linked to enhanced cytotoxicity against cancer cell lines. The trifluoromethyl group is particularly noted for increasing the lipophilicity of compounds, potentially improving their bioavailability and therapeutic efficacy in cancer treatment .
Synthesis of Functional Materials
The unique structural features of the compound allow it to be utilized in synthesizing functional materials. For example, the incorporation of 2,3-dihydrobenzo[b][1,4]dioxin into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for advanced engineering applications .
Development of Sensors
Due to its electronic properties, derivatives of this compound can be explored in the development of chemical sensors. The ability to detect specific biomolecules or environmental pollutants could be enhanced by modifying the piperazine moiety to improve selectivity and sensitivity .
Case Studies
Q & A
Q. What synthetic strategies are recommended for constructing the piperidine-piperazine scaffold in this compound?
The synthesis involves alkylation and coupling reactions to assemble the piperidine and piperazine moieties. For example:
- Piperidine functionalization : React 2,3-dihydrobenzo[b][1,4]dioxin-2-ylmethyl chloride with piperidin-4-yl derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the dihydrobenzodioxinylmethyl group .
- Piperazine coupling : Attach the 3-(trifluoromethyl)phenyl group via nucleophilic substitution using aryl halides and catalytic bases like triethylamine .
Key validation : Monitor reaction progress via TLC and purify intermediates using normal-phase chromatography (hexane:ethyl acetate gradients) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical techniques :
- HPLC : Use a C18 column with methanol/water mobile phases to assess purity (>95% recommended) .
- NMR spectroscopy : Confirm substituent positions via ¹H/¹³C NMR (e.g., trifluoromethylphenyl protons at δ 7.4–7.6 ppm; piperazine methylene signals at δ 2.5–3.5 ppm) .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS expected m/z ~505 [M+H]⁺) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- In vitro screening :
- Receptor binding assays : Test affinity for dopamine D3 or serotonin receptors (common targets for piperazine derivatives) using radioligand displacement .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
- Dose-response curves : Use concentrations ranging from 1 nM to 100 µM to determine IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Modifications :
- Trifluoromethyl group replacement : Substitute with -CF₂H or -OCF₃ to alter lipophilicity and metabolic stability .
- Piperidine ring substitution : Introduce methyl or hydroxyl groups to enhance target selectivity .
- Methodology :
Q. What experimental designs address contradictory data in receptor selectivity profiles?
- Case example : If conflicting results arise between in vitro (high D3 affinity) and in vivo (low efficacy) studies:
- Hypothesis : Poor blood-brain barrier (BBB) penetration due to high molecular weight (>500 Da).
- Testing :
- LogP measurement : Use shake-flask method; aim for LogP ~2–3 for optimal BBB permeability .
- PAMPA-BBB assay : Quantify passive diffusion .
- Resolution : Introduce polar groups (e.g., -OH) to reduce LogP while maintaining receptor interactions .
Q. How can pharmacokinetic properties be improved without compromising activity?
- Strategies :
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., piperazine N-dealkylation) .
- Prodrug design : Mask hydroxyl groups with acetyl or phosphate esters to enhance oral bioavailability .
- Analytical support : Use LC-MS/MS to quantify plasma concentrations in rodent models .
Q. What computational methods predict off-target interactions or toxicity risks?
- In silico tools :
- SwissADME : Predict ADME parameters (e.g., CYP450 inhibition risk) .
- ToxCast : Screen for hepatotoxicity or cardiotoxicity flags .
- Validation : Cross-reference with experimental toxicity data from zebrafish embryo assays .
Methodological Resources
Q. Table 1. Key Reaction Conditions for Piperazine-Piperidine Coupling
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C, 6 h | 65–75 | |
| Nucleophilic coupling | Et₃N, CH₂Cl₂, RT, 12 h | 50–60 | |
| Purification | Silica gel (hexane:EtOAc 8:1) | >95% purity |
Q. Table 2. Comparative Bioactivity of Analogues
| Modification Site | Bioactivity (IC₅₀, nM) | Selectivity (D3 vs. D2) | Reference |
|---|---|---|---|
| Trifluoromethylphenyl | 12 ± 2 | 15-fold | |
| 4-Methoxyphenyl | 45 ± 5 | 3-fold |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
